molecular formula C11H8BrN3S B2363689 3-ブロモ-2-メチル-7-(2-チエニル)ピラゾロ[1,5-a]ピリミジン CAS No. 439107-63-8

3-ブロモ-2-メチル-7-(2-チエニル)ピラゾロ[1,5-a]ピリミジン

カタログ番号: B2363689
CAS番号: 439107-63-8
分子量: 294.17
InChIキー: RCUDGVPFWHYBKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

科学的研究の応用

Multi-Kinase Inhibition

Recent studies highlight the potential of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine as a multi-kinase inhibitor. Research published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit various kinases involved in cancer progression and inflammatory responses . The ability to modulate signaling pathways associated with inflammation suggests therapeutic applications in treating diseases like rheumatoid arthritis and other inflammatory conditions.

Anti-Inflammatory Properties

The compound has shown efficacy in inhibiting interleukin receptor-associated kinase-1 (IRAK-1), which plays a crucial role in immune responses and inflammation. By disrupting IRAK-1 phosphorylation, it potentially inhibits downstream signaling cascades leading to pro-inflammatory cytokine production . This mechanism underscores its promise as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To further understand its unique properties and potential applications, a comparison with related pyrazolo[1,5-a]pyrimidines is useful:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineLacks thienyl substitution; brominated at position 3Simpler structure; potential different biological activity
3-Chloro-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineChlorinated instead of brominatedMay exhibit different reactivity patterns
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineIodinated versionEnhanced lipophilicity; potential for different pharmacokinetics
7-(Furyl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidineFuryl substitution at position 7Different electronic properties due to furyl group

Case Studies

Case Study 1: Synthesis and Evaluation as Multi-Kinase Inhibitors
A comprehensive study synthesized several aryl-substituted pyrazolo[1,5-a]pyrimidines including 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. The synthesized compounds were evaluated for their kinase inhibition profiles against various cancer cell lines. Results indicated that this compound effectively inhibited multiple kinases involved in tumor growth .

Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers investigated the effects of this compound on IRAK-1 activity in vitro. The results demonstrated significant inhibition of IRAK-1 phosphorylation and subsequent reduction in pro-inflammatory cytokines. This suggests that the compound could be developed further for therapeutic use in inflammatory diseases .

生化学分析

Biochemical Properties

The biochemical properties of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized as novel CDK2 targeting compounds . CDK2 is a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation .

Cellular Effects

The cellular effects of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not well-documented. Related compounds have shown significant inhibitory activity against various cell lines. For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .

化学反応の分析

Types of Reactions

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .

類似化合物との比較

Similar Compounds

Uniqueness

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

生物活性

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is C11H8BrN3S, with a molecular weight of 294.17 g/mol. The compound features a bromine atom at the 3-position, a methyl group at the 2-position, and a thienyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold. Its melting point ranges from 125 °C to 128 °C, indicating its solid state under standard conditions .

Synthesis Methods

The synthesis of this compound typically involves the bromination of 2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine using brominating agents such as bromine or N-bromosuccinimide in solvents like tetrahydrofuran. This reaction is conducted under reflux conditions to achieve optimal yields. The regioselectivity of the bromination is significant as it predominantly occurs at the 3-position of the pyrazolo[1,5-a]pyrimidine core .

Anti-inflammatory Properties

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, particularly as anti-inflammatory agents. Specifically, 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has shown efficacy in inhibiting interleukin receptor-associated kinase-1 (IRAK-1), a critical player in immune responses and inflammation pathways. This inhibition suggests that the compound may disrupt downstream signaling cascades that lead to pro-inflammatory cytokine production .

Kinase Inhibition

A study published in the European Journal of Medicinal Chemistry explored various 7-aryl-substituted pyrazolo[1,5-a]pyrimidines as multi-kinase inhibitors for cancer treatment. The findings indicated that these compounds, including 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, could serve as lead compounds for developing new therapeutic agents targeting specific kinases involved in cancer and inflammatory diseases .

Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Aspects
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineLacks thienyl substitution; brominated at position 3Simpler structure; potential different biological activity
3-Chloro-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineChlorinated instead of brominatedMay exhibit different reactivity patterns
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidineIodinated versionEnhanced lipophilicity; potential for different pharmacokinetics
7-(Furyl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidineFuryl substitution at position 7Different electronic properties due to furyl group

This table illustrates how variations in halogen substitution and heteroaryl groups can influence both chemical reactivity and biological activity in related compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidines:

  • COX Inhibition : A review indicated that certain derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent inhibitory activity against cyclooxygenase enzymes (COX), with IC50 values significantly lower than those of standard drugs like celecoxib and indomethacin. For instance, one derivative showed COX-2 inhibition with an IC50 value as low as 0.01μM0.01\mu M, indicating high selectivity and potency against inflammatory pathways .
  • Neurodegenerative Disorders : Some derivatives have been evaluated for their effects on monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. Preliminary evaluations revealed micromolar IC50 values against MAO-B .

特性

IUPAC Name

3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDGVPFWHYBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。